![molecular formula C17H17NO3 B6407824 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261915-15-4](/img/structure/B6407824.png)
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%
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Overview
Description
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% (2-DMAPB95) is an organic compound belonging to the carboxylic acid family. It is a white crystalline solid with a melting point of 81-83°C and a boiling point of 309-310°C. 2-DMAPB95 is a useful reagent in organic synthesis due to its strong acidity and ability to form complexes with transition metals. It is used in a variety of industrial and research applications, including the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Mechanism of Action
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% acts as a strong acid, donating a proton to nucleophilic species such as amines, alcohols, and carboxylic acids. The protonated species then undergoes a nucleophilic substitution reaction with the carboxylic acid, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is an effective reagent in organic synthesis due to its strong acidity and ability to form complexes with transition metals. Its advantages include its low cost, high purity, and ease of use. However, it is hygroscopic and should be stored in a dry environment. Additionally, it is not suitable for use in reactions that require a low temperature.
Future Directions
The future of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is promising. In the future, it could be used in the synthesis of more complex organic compounds such as peptides and proteins, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of metal complexes and in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Furthermore, it could be used in the development of new catalytic systems for organic synthesis.
Synthesis Methods
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is synthesized via the reaction of 4-methylbenzoic acid and N,N-dimethylaminocarbonyl chloride. In a typical synthesis, 4-methylbenzoic acid is first dissolved in a solvent such as dichloromethane and then N,N-dimethylaminocarbonyl chloride is added. The reaction is then heated to a temperature of 80-90°C for a period of 1-2 hours. Upon cooling, the reaction mixture is then filtered and the desired product, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%, is isolated by recrystallization.
Scientific Research Applications
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds such as pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used in the synthesis of polymers and in the synthesis of metal complexes. In addition, it is used as a reagent in the synthesis of peptides and proteins.
properties
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-4-6-14(15(11)17(20)21)12-7-9-13(10-8-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOLVUGKPAAXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691329 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid | |
CAS RN |
1261915-15-4 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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